molecular formula C8H8F3N3O2 B129233 Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate CAS No. 149771-09-5

Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate

Cat. No. B129233
M. Wt: 235.16 g/mol
InChI Key: OUACXMUEZBQRBJ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate is a chemical compound that serves as a core structure for various analogues with potential biological activities. The compound and its derivatives have been extensively studied for their ability to inhibit transcriptional activation mediated by AP-1 and NF-kappaB in Jurkat T cells, which are crucial pathways in inflammation and cancer .

Synthesis Analysis

The synthesis of ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate derivatives often involves multi-step procedures. For instance, a five-step synthesis on a solid support derived from Merrifield’s resin has been reported for the preparation of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates . Additionally, a one-pot, three-component Biginelli reaction catalyzed by silica supported Bismuth(III) triflate has been utilized to synthesize ethyl-4-(aryl)-6-methyl-2-(oxo/thio)-3,4-dihydro-1H-pyrimidine-5-carboxylates, showcasing an eco-friendly methodology .

Molecular Structure Analysis

The molecular structure of ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate derivatives has been characterized using various spectroscopic techniques such as IR, 1H NMR, and 13C NMR . X-ray diffraction crystallography has also been employed to elucidate the crystal structure of related compounds, providing detailed insights into their molecular geometry .

Chemical Reactions Analysis

The derivatives of ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate have been involved in numerous chemical reactions. Nucleophilic substitution reactions have been used to synthesize antioxidant agents , while interactions with arylidinemalononitrile derivatives have led to the formation of various substituted compounds . These reactions are often carried out at room temperature, indicating mild reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate derivatives have been studied through experimental and computational methods. Density functional theory (DFT) calculations have been performed to predict vibrational frequencies, NMR chemical shifts, and nonlinear optical (NLO) properties . The antioxidant activity of some derivatives has been evaluated using in vitro assays, and their potential as safer drugs has been assessed through ADMET, QSAR, and toxicity risk studies .

Scientific Research Applications

Inhibitors Synthesis

Several analogues of Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate have been synthesized and tested as inhibitors of AP-1 and NF-κB mediated transcriptional activation in Jurkat T cells, identifying novel and potent inhibitors with potential therapeutic applications (Palanki et al., 2002).

Antimicrobial Activity

Compounds derived from Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate have been synthesized and screened for their antibacterial, antifungal, and anti-inflammatory activities, indicating the compound's utility in developing new therapeutic agents (A.S.Dongarwar et al., 2011).

Fluorescent Molecule Development

Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate has been utilized in the synthesis of novel fluorescent molecules, such as trifluoromethylated pyrazolo[1,5-a]pyrimidine, which exhibits strong fluorescence intensity and may be exploited as attractive fluorophores for various applications (Wu et al., 2006).

Heterocyclic Compound Synthesis

This compound is also involved in the microwave-mediated regioselective synthesis of novel pyrimido[1,2-a]pyrimidines under solvent-free conditions, showcasing its versatility in heterocyclic chemistry and the potential for creating diverse bioactive molecules (Eynde et al., 2001).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3O2/c1-2-16-6(15)4-3-13-7(12)14-5(4)8(9,10)11/h3H,2H2,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUACXMUEZBQRBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371876
Record name ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate
Source EPA DSSTox
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Molecular Weight

235.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate

CAS RN

149771-09-5
Record name Ethyl 2-amino-4-(trifluoromethyl)-5-pyrimidinecarboxylate
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Record name ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate
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Record name 149771-09-5
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Synthesis routes and methods

Procedure details

Sodium ethoxide (2 eq, 83.8 mmol, 5.7 g) was added in one portion to a solution of guanidine hydrochloride (4 g, 41.9 mmol) in absolute ethanol (100 ml) and the resulting mixture was stirred at ambient temperature for 1 hour. A dichloromethane solution of 3-methoxy-2-(2,2,2-trifluoro-acetyl)-acrylic acid ethyl ester was then added and the mixture was stirred at ambient temperature for an additional 20 hours. The solvent was then removed by evaporation, water was added to the residue, and the mixture was stirred vigorously for 2 hours then allowed to stand at room temperature. The resulting solid was isolated by filtration, washed with water then dried in vacuo to afford 6.10 g (62% yield) of 2-amino-4-trifluoromethyl-pyrimidine-5-carboxylic acid ethyl ester. m/z (M+H)=236.2.
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3-methoxy-2-(2,2,2-trifluoro-acetyl)-acrylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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